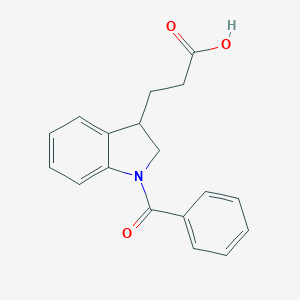

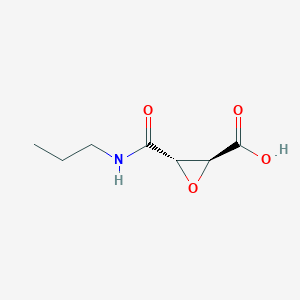

3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

3-Thiophenecarbonitrile can be used to synthesize 2,4-dinaphthyl-3-cyanothiophene via reaction with iodonaphthalene . It can also be used to synthesize 2,5-bis-tri(n-butyl)tin-3-cyanothiophene, which is a building block for the synthesis of new alternating (3-alkyl/3-cyano)thiophene copolymers .Molecular Structure Analysis

The molecular structure of 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- can be represented by the SMILES stringN#Cc1ccsc1 . The InChI representation is InChI=1S/C5H3NS/c6-3-5-1-2-7-4-5/h1-2,4H . Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)-” include a refractive index of n20/D 1.5630 (lit.), a boiling point of 82 °C/10 mmHg (lit.), and a density of 1.2 g/mL at 25 °C (lit.) .科学的研究の応用

Thiophene Derivatives in Cancer Research

Thiophene derivatives, including structures similar to 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)-, have been evaluated for their potential carcinogenicity and biological activity. Studies have synthesized thiophene analogues of known carcinogens to assess their carcinogenic potential in vitro, revealing insights into their chemical and biological behaviors. This research is vital for understanding the carcinogenic risks and designing safer compounds for pharmaceutical use (Ashby et al., 1978).

Role in Pharmaceutical Development

The synthesis and evaluation of thiophene derivatives extend to their application in medicinal chemistry. These compounds demonstrate a broad spectrum of biological activities, making them significant in drug discovery and development. Research has highlighted the importance of thiophene compounds in creating new therapeutic agents with potential applications in treating various diseases due to their versatile chemical structures (Rosales-Hernández et al., 2022).

Thiophene Derivatives in Organic Synthesis

Thiophene derivatives are also prominent in organic synthesis, serving as crucial intermediates for developing organic materials, agrochemicals, flavors, and dyes. Their wide range of applications across different fields is attributed to their electronic properties and versatility as intermediates. The continued exploration and synthesis of thiophene derivatives are essential for advancing organic chemistry and material science (Xuan, 2020).

Environmental Impact and Biodegradation

Research on the environmental impact and biodegradation of thiophene derivatives, such as those found in petroleum, highlights the importance of understanding the fate of these compounds in contaminated environments. Studies on the biodegradation of thiophene compounds like dibenzothiophene provide insights into the metabolic pathways and potential environmental risks associated with their presence in fossil fuels (Kropp & Fedorak, 1998).

Safety And Hazards

The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . The hazard statements include H302 + H312 + H332 - H315 - H319 - H335 . Precautionary measures include P261 - P280 - P301 + P312 - P302 + P352 + P312 - P304 + P340 + P312 - P305 + P351 + P338 .

特性

IUPAC Name |

4-amino-5-benzoyl-2-methylsulfanylthiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS2/c1-17-13-9(7-14)10(15)12(18-13)11(16)8-5-3-2-4-6-8/h2-6H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBHTUZPSRFSMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=C(S1)C(=O)C2=CC=CC=C2)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356099 |

Source

|

| Record name | 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- | |

CAS RN |

116171-03-0 |

Source

|

| Record name | 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)

![1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-](/img/structure/B186183.png)